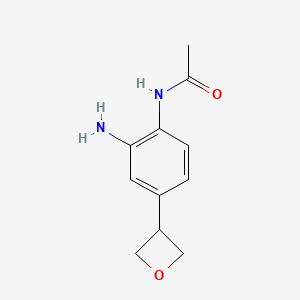![molecular formula C15H14O B11894618 2,4,9-Trimethylindeno[2,1-B]pyran CAS No. 62096-51-9](/img/structure/B11894618.png)
2,4,9-Trimethylindeno[2,1-B]pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,9-Trimethylindeno[2,1-B]pyran is a chemical compound known for its unique structure and properties. It belongs to the class of pyran derivatives, which are oxygen-containing heterocyclic compounds. The compound is characterized by the presence of three methyl groups attached to the indeno-pyran ring system, making it distinct in its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,9-Trimethylindeno[2,1-B]pyran typically involves multicomponent reactions (MCRs) that are efficient and economical. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are often carried out in a one-pot manner, which enhances the yield and reduces the reaction time.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic strategies that ensure high efficiency and cost-effectiveness. The use of green chemistry principles, such as sustainable catalysts and eco-friendly solvents, is increasingly being adopted to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2,4,9-Trimethylindeno[2,1-B]pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metals, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyran derivatives .
Aplicaciones Científicas De Investigación
2,4,9-Trimethylindeno[2,1-B]pyran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of organic light-emitting devices (OLEDs) and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,4,9-Trimethylindeno[2,1-B]pyran involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrone: A six-membered conjugated cyclic ester with similar reactivity.
4-Pyrone: Another isomer of pyrone with distinct chemical properties.
Chromene: A fused pyran derivative with significant biological activities.
Uniqueness
2,4,9-Trimethylindeno[2,1-B]pyran is unique due to its specific substitution pattern and the presence of three methyl groups, which confer distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
62096-51-9 |
|---|---|
Fórmula molecular |
C15H14O |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2,4,9-trimethylindeno[2,1-b]pyran |
InChI |
InChI=1S/C15H14O/c1-9-8-10(2)16-15-11(3)12-6-4-5-7-13(12)14(9)15/h4-8H,1-3H3 |
Clave InChI |
WGUQCQRCGDGGPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C3=CC=CC=C3C(=C2O1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11894554.png)
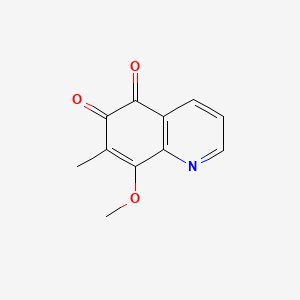

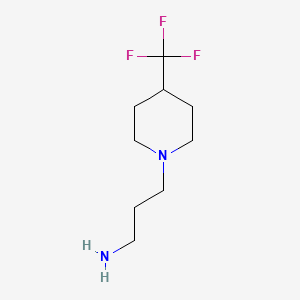
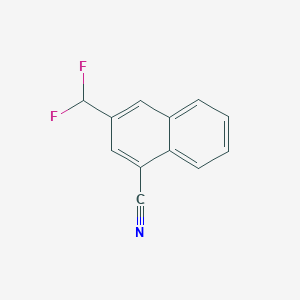
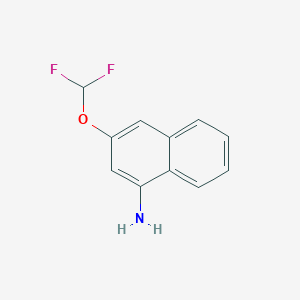

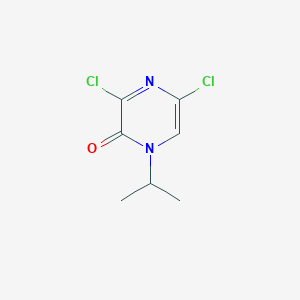
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride](/img/structure/B11894623.png)

